molecular formula C12H19NO3 B12298681 tert-butyl 3,5,7,7a-tetrahydropyrano[2,3-c]pyrrole-6(2H)-carboxylate

tert-butyl 3,5,7,7a-tetrahydropyrano[2,3-c]pyrrole-6(2H)-carboxylate

Cat. No.: B12298681
M. Wt: 225.28 g/mol
InChI Key: FTLRWAYQIBKGSK-UHFFFAOYSA-N
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Description

Tert-butyl 3,5,7,7a-tetrahydropyrano[2,3-c]pyrrole-6(2H)-carboxylate is a heterocyclic compound that features a pyrrole ring fused with a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,5,7,7a-tetrahydropyrano[2,3-c]pyrrole-6(2H)-carboxylate typically involves a multi-step process. One common method involves the reaction of 2,4-dihydro-3H-pyrazol-3-ones with active carbonyl compounds and tert-butyl alcohol in the presence of trifluoroacetic acid at 65°C. This reaction proceeds through an acid-catalyzed generation of isobutylene from tert-butyl alcohol, followed by a LUMO diene-controlled inverse [4+2] cycloaddition reaction with in situ-generated vinylidenepyrazolones .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,5,7,7a-tetrahydropyrano[2,3-c]pyrrole-6(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrrole or tetrahydropyran rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions often involve reagents like halogens or organometallic compounds under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Tert-butyl 3,5,7,7a-tetrahydropyrano[2,3-c]pyrrole-6(2H)-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which tert-butyl 3,5,7,7a-tetrahydropyrano[2,3-c]pyrrole-6(2H)-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to participate in various chemical reactions, potentially interacting with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways, leading to desired therapeutic effects or other applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3,5,7,7a-tetrahydropyrano[2,3-c]pyrrole-6(2H)-carboxylate is unique due to its specific tert-butyl group and the combination of pyrrole and tetrahydropyran rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

tert-butyl 3,5,7,7a-tetrahydro-2H-pyrano[2,3-c]pyrrole-6-carboxylate

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(14)13-7-9-5-4-6-15-10(9)8-13/h5,10H,4,6-8H2,1-3H3

InChI Key

FTLRWAYQIBKGSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(=CCCO2)C1

Origin of Product

United States

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